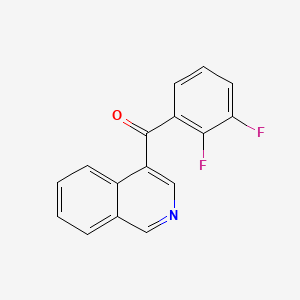

4-(2,3-Difluorobenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODGXSJRXNNULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253223 | |

| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-70-6 | |

| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Biological Action of 4 2,3 Difluorobenzoyl Isoquinoline

Molecular Targets and Binding Interactions

To understand the biological effects of a compound, identifying its molecular targets is a critical first step. This involves pinpointing the specific biomolecules, such as receptors or enzymes, with which the compound interacts to elicit a cellular response.

Receptor Binding Studies and Ligand-Protein Interactions

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors. These studies would typically involve radioligand binding assays or fluorescence-based techniques to measure the affinity of 4-(2,3-Difluorobenzoyl)isoquinoline for a panel of known receptors. The data would be presented in terms of binding affinity (Kᵢ) or inhibitory concentration (IC₅₀).

Computational modeling and structural biology techniques like X-ray crystallography or NMR spectroscopy would further elucidate the specific interactions between the compound and its target protein at the atomic level. These studies would reveal key binding motifs and the amino acid residues involved in the interaction.

Enzyme Active Site and Allosteric Site Interactions

If the molecular target is an enzyme, further studies would be necessary to determine the nature of the interaction. Enzyme inhibition assays would be performed to ascertain whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor. The inhibition constant (Kᵢ) would be determined to quantify its potency.

Distinguishing between binding at the active site versus an allosteric site is crucial. This can be achieved through kinetic studies in the presence of varying substrate concentrations or through structural studies that visualize the binding location.

Cellular Pathway Modulation

Once a molecular target is identified, the focus shifts to understanding how the compound's interaction with this target affects broader cellular processes and signaling pathways.

Signal Transduction Pathway Interference (e.g., Wnt Signaling Pathway)

Many cellular processes are regulated by complex signaling cascades like the Wnt pathway. To investigate if this compound modulates this or other pathways, researchers would employ reporter gene assays, Western blotting to detect changes in the phosphorylation status or levels of key signaling proteins, and gene expression analysis. For instance, in the context of the Wnt pathway, one might examine the levels of β-catenin, a key downstream effector.

Cell Cycle Regulation and Apoptotic Induction

The effects of a compound on cell proliferation and survival are critical aspects of its biological profile. Flow cytometry analysis would be used to determine if this compound causes cell cycle arrest at specific phases (G1, S, or G2/M).

To assess apoptotic induction, assays such as Annexin V/propidium iodide staining, TUNEL assays, and measurement of caspase activity would be performed. These studies would reveal whether the compound triggers programmed cell death and through which molecular pathways.

Pharmacodynamic Considerations and In Vitro/In Vivo Correlations

Pharmacodynamics describes the relationship between drug concentration and its observed effect. In vitro pharmacodynamic studies would establish the concentration-response relationship for this compound in cell-based assays.

Establishing an in vitro-in vivo correlation (IVIVC) is a key goal in drug development. This involves correlating data from in vitro studies (e.g., enzyme inhibition, cell proliferation) with in vivo efficacy and pharmacokinetic data from animal models. A successful IVIVC allows for the prediction of a compound's in vivo behavior based on its in vitro properties, which is crucial for optimizing its therapeutic potential.

Structure Activity Relationship Sar Studies and Molecular Design

Contribution of the Isoquinoline (B145761) Core to Biological Activity

The isoquinoline scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, including a number of clinically approved drugs. nih.gov Its presence in 4-(2,3-Difluorobenzoyl)isoquinoline is fundamental to the molecule's interaction with biological targets, providing a rigid framework for the precise orientation of other functional groups.

Impact of Substitutions on the Isoquinoline Ring System

The biological activity of isoquinoline derivatives can be significantly modulated by substitutions on the ring system. Studies on related isoquinoline-containing kinase inhibitors have demonstrated that even minor modifications can lead to substantial changes in potency and selectivity. For instance, in a series of pyrazolo[3,4-g]isoquinoline derivatives, the introduction of an alkyl group at the 4-position was found to alter the kinase inhibition profile, shifting selectivity away from Haspin towards other kinases like CLK1, CDK9, and GSK3. nih.gov Conversely, placing a bromine atom at the 8-position proved to be detrimental to Haspin inhibition. nih.gov

The following table summarizes the effect of substitutions on the isoquinoline core in related kinase inhibitors:

| Scaffold | Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-g]isoquinoline | Alkyl group at 4-position | Altered kinase inhibition profile, favoring CLK1, CDK9, GSK3 over Haspin | nih.gov |

| Pyrazolo[3,4-g]isoquinoline | Bromine at 8-position | Detrimental to Haspin inhibition | nih.gov |

| 1'-aminoisoquinoline (Sorafenib bioisostere) | Electron-withdrawing groups on terminal aryl | Increased potency against A375P human melanoma cell line | jst.go.jp |

Role of Ring Fusion and Aromaticity in Bioactivity

The fused bicyclic structure of the isoquinoline ring system imparts a high degree of aromaticity and planarity. This rigid architecture is crucial for establishing effective binding interactions with target proteins, often through π-π stacking with aromatic amino acid residues in the active site. The aromatic nature of the isoquinoline core also influences the electronic properties of the entire molecule, which can be critical for its biological function. nih.gov

Influence of the 2,3-Difluorobenzoyl Moiety on Efficacy and Selectivity

The 2,3-difluorobenzoyl moiety is a critical component of this compound, profoundly influencing its efficacy and selectivity through a combination of electronic and steric effects.

Positional Isomerism of Fluorine Atoms on the Benzoyl Ring

The specific positioning of the fluorine atoms on the benzoyl ring is a key determinant of biological activity. While direct SAR data for 2,3-difluoro-substituted 4-benzoylisoquinolines is limited in the provided search results, studies on other inhibitor classes highlight the importance of the fluorine substitution pattern. For example, in a series of novel RAF1 kinase inhibitors, a compound with a 3',5'-bis(trifluoromethyl)phenyl terminal ring was found to be more potent than its 2',4'-bis(trifluoromethyl)phenyl isomer. jst.go.jp This demonstrates that the relative positions of the electron-withdrawing fluorine-containing groups can significantly impact inhibitory potential. The differentiation of fluorinated isomers is critical, as they can exhibit distinct biological activities.

Electronic and Steric Effects of Fluorine Substituents

Fluorine atoms exert a powerful influence on the properties of a molecule due to their high electronegativity and relatively small size. The electron-withdrawing nature of the two fluorine atoms in the 2,3-difluorobenzoyl group decreases the electron density of the benzoyl ring and can enhance binding interactions with the target protein. nih.gov This electronic perturbation can also affect the acidity of nearby protons and the strength of hydrogen bonds.

From a steric perspective, the fluorine atoms can influence the preferred conformation of the molecule and its fit within a binding pocket. nih.govchemrxiv.org The specific 2,3-substitution pattern creates a unique electrostatic potential surface on the benzoyl ring, which can lead to specific interactions with complementary residues in the target's active site. The steric and electronic properties of substituents on a phenyl ring are known to influence supramolecular arrangements, which can be a factor in crystal packing and solubility. rsc.org

Linker Chemistry and Conformational Flexibility

The rotational barrier between the two aromatic rings is influenced by the steric and electronic nature of the substituents. nsf.govbiomedres.usbiomedres.us In the case of this compound, the presence of the carbonyl group and the fluorine atoms adjacent to the linkage will create a degree of steric hindrance that affects the preferred dihedral angle between the two rings. chemrxiv.org This conformational preference can be crucial for aligning the key binding motifs of the molecule with the corresponding interaction points on the target protein. Studies on N-benzoyl amino acid inhibitors have shown that substituents can significantly affect the preferred rotameric conformation in solution, which in turn impacts inhibitory activity. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry studies—including molecular docking, QSAR, molecular dynamics, and virtual screening—for the compound This compound .

The search for detailed structure-activity relationships and molecular design studies as outlined in the request did not yield any results for this particular molecule. While there is extensive research on the isoquinoline scaffold and its various derivatives in the context of drug discovery and computational analysis researchgate.netresearchgate.netsemanticscholar.org, the specific 4-(2,3-Difluorobenzoyl) substitution pattern has not been the subject of the detailed computational investigations requested.

Studies on related but distinct isoquinoline derivatives have utilized these computational methods:

Molecular Docking: This technique has been applied to various isoquinoline derivatives to predict their binding modes with biological targets like the COX-2 active site researchgate.net, CDK2, EGFRTK, and tubulin nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed for other series of isoquinoline compounds, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives, to understand the relationship between their chemical structures and inhibitory activities nih.govjapsonline.com.

Molecular Dynamics (MD) Simulations: MD simulations have been used to study the stability and interactions of different quinoline (B57606) and isoquinoline-based compounds within protein binding sites researchgate.netnih.gov.

Virtual Screening: This method has been employed to identify new potential inhibitors from large compound libraries based on the isoquinoline or similar scaffolds nih.govmdpi.com.

However, without specific data for this compound, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the request. The creation of data tables and detailed research findings is contingent on the existence of primary research, which is not available for this specific compound in the public domain.

Therefore, the requested article cannot be generated.

Preclinical Development Considerations and Future Research Directions

In Vitro and In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Screening

Early assessment of ADME properties is crucial for de-risking drug candidates and guiding chemical synthesis. criver.comsygnaturediscovery.com For novel compounds like 4-(2,3-Difluorobenzoyl)isoquinoline, a combination of in silico (computational) and in vitro (laboratory) assays would be employed to predict its pharmacokinetic profile.

In Silico Prediction: Computational tools are invaluable for providing initial ADME estimates before a compound is synthesized. nih.gov Studies on other isoquinoline (B145761) derivatives, such as 5-Aminoisoquinoline (5-AIQ), have utilized software to predict properties. For 5-AIQ, predictions indicated high gastrointestinal absorption and blood-brain barrier (BBB) permeability, with a bioavailability score of 0.55. mdpi.com Similar in silico models for 3,4-dihydroisoquinoline (B110456) derivatives have been used to evaluate drug-likeness and pharmacokinetic parameters. mdpi.com These models analyze physicochemical properties like lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors to forecast a compound's behavior. For this compound, in silico screening would be the first step to estimate its potential for oral bioavailability and CNS penetration.

Table 1: Predicted In Silico ADME/Drug-Likeness Parameters for Isoquinoline Analogs This table presents typical parameters evaluated for isoquinoline analogs; specific values for this compound are hypothetical and would require dedicated analysis.

| Parameter | Description | Significance |

|---|---|---|

| LogP / LogD | Measures lipophilicity (fat-solubility). | Influences solubility, absorption, membrane permeability, and metabolism. sygnaturediscovery.com |

| Aqueous Solubility | The ability of the compound to dissolve in water. | Crucial for absorption and formulation; poor solubility can hinder bioavailability. nih.gov |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High absorption is desirable for orally administered drugs. mdpi.com |

| BBB Permeation | Prediction of the ability to cross the blood-brain barrier. | Essential for CNS-targeting drugs, undesirable for others. mdpi.com |

| CYP450 Inhibition | Inhibition of key metabolic enzymes (e.g., CYP1A2, 3A4, 2D6). | Predicts potential for drug-drug interactions. criver.com |

| P-gp Substrate | Identifies if the compound is transported by P-glycoprotein. | P-gp is an efflux pump that can limit drug absorption and CNS penetration. mdpi.com |

| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | A general indicator of drug-likeness. mdpi.com |

In Vitro Screening: Following computational analysis, in vitro assays provide empirical data. Standard assays include:

Metabolic Stability: Assessed using human liver microsomes (HLMs) or hepatocytes to determine the rate of metabolism. nih.gov This helps predict hepatic clearance and dosing frequency.

Permeability: Caco-2 cell assays are used to measure a compound's ability to cross the intestinal epithelial barrier, predicting oral absorption. nih.gov

Plasma Protein Binding: Techniques like rapid equilibrium dialysis are used to measure the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active. nih.gov

CYP450 Inhibition: Assays using human liver enzymes or recombinant enzymes directly measure the inhibitory potential (IC50) against major CYP isozymes. criver.com

Studies on other novel derivatives have shown that these assays are critical for moving a compound forward. For example, some pyrazolo[3,4-d]pyrimidine derivatives showed high metabolic stability and excellent passive permeability, supporting their selection for further studies.

Preliminary Toxicity Assessments (e.g., Cytotoxicity, Safety Profiles)

Early toxicity assessment is vital to identify potential safety liabilities. For a compound like this compound, this would begin with in vitro cytotoxicity screening against a panel of human cancer cell lines and at least one normal (non-cancerous) cell line to determine selectivity.

Research on various isoquinoline alkaloids provides a framework for this assessment. In one study, 46 different isoquinoline alkaloids were evaluated for cytotoxicity against Caco-2 and Hep-G2 cancer cells, as well as normal human lung fibroblasts. While some compounds showed significant cytotoxic effects, they were also toxic to the normal cells, highlighting the importance of assessing selectivity. Another study on isoquinoline-containing quinones identified two compounds with significant in vitro activity (IC50 values of 0.44-5.9 μM) against four distinct human cancer cell lines, comparable to the drug etoposide. nih.gov

Table 2: Representative Cell Lines for Preliminary Cytotoxicity Screening

| Cell Line | Cancer Type | Relevance |

|---|---|---|

| A549 | Lung Carcinoma | Common model for lung cancer research. researchgate.net |

| MCF-7 | Breast Adenocarcinoma | Standard for breast cancer studies. |

| HT-29 / HCT-116 | Colorectal Carcinoma | Represents gastrointestinal cancers. researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Used for liver cancer studies and general hepatotoxicity. |

| Normal Fibroblasts | Non-cancerous connective tissue | Provides a measure of selectivity and general cytotoxicity. nih.gov |

Beyond in vitro screening, preliminary in vivo toxicity can be assessed using models like the zebrafish embryo toxicity (FET) test, which can determine lethal concentration (LC50) values and non-toxic doses efficiently.

Optimization Strategies for Improved Efficacy, Selectivity, and Safety

Should initial screening reveal promising activity but suboptimal properties, medicinal chemistry efforts would focus on structural optimization. This involves synthesizing new analogs to establish a structure-activity relationship (SAR). nih.gov

Key strategies would include:

Modification of the Isoquinoline Core: Studies on 2,3-dihydroimidazo[2,1-a]isoquinolines showed that substitutions on certain rings were essential for activity, while changes to other parts were detrimental. nih.gov

Alteration of the Benzoyl Substituent: The 2,3-difluoro substitution on the benzoyl ring of the title compound is a key feature. Optimization could involve moving the fluorine atoms (e.g., to the 2,4- or 3,4-positions) or replacing them with other electron-withdrawing or -donating groups to modulate target binding and metabolic stability.

Introduction of New Functional Groups: Research on other isoquinoline derivatives has shown that adding specific groups can enhance properties. For example, introducing a triazole moiety improved cellular activity in one series of HER2 inhibitors. nih.gov In another study, optimizing substitutions at the 4-, 6-, and 7-positions of the isoquinoline ring was crucial for improving activity against prostate cancer cells. mdpi.com

Computational Modeling: Advanced techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be used to guide the design of new analogs with improved potency and reduced toxicity. mdpi.com

Potential Therapeutic Applications and Clinical Relevance

The isoquinoline scaffold is present in drugs with a vast range of clinical applications, including antihypertensives, anesthetics, and anticancer agents. benthamdirect.comwikipedia.orgdrugbank.com Based on the activities of related compounds, this compound could be investigated for several therapeutic uses.

Anticancer Activity: This is the most explored area for novel isoquinolines. nih.gov Many derivatives show potent cytotoxicity against various cancer cell lines. nih.govnih.gov The mechanism often involves targeting DNA-manipulating enzymes like topoisomerase or inhibiting protein kinases. nih.govrsc.org Specifically, isoquinoline derivatives have been developed as inhibitors of HER2, a key target in breast cancer. nih.gov

Antimicrobial Activity: Isoquinoline alkaloids like berberine (B55584) are known for their antibacterial properties. numberanalytics.com SAR studies on related compounds have identified features essential for activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netelsevierpure.com

Neuropharmacology: Certain tetrahydroisoquinoline derivatives have been investigated for their role in neurodegenerative disorders like Parkinson's disease. wikipedia.org Other analogs are being explored as analgesics for neuropathic pain by targeting receptors like LPA5. nih.gov

Anti-inflammatory and Spasmolytic Activity: Isoquinoline alkaloids have been used traditionally for inflammation and pain relief. amerigoscientific.com Modern research has identified derivatives with spasmolytic (smooth muscle relaxant) properties, suggesting potential use in conditions like irritable bowel syndrome. researchgate.net

Emerging Research Areas and Unexplored Pharmacological Targets

The versatility of the isoquinoline scaffold ensures its continued relevance in drug discovery. nih.govrsc.org Future research for compounds like this compound could venture into several emerging areas.

Targeted Protein Degradation: The development of PROteolysis TArgeting Chimeras (PROTACs) is a new therapeutic modality. While challenging for molecules outside of standard drug-like space, the isoquinoline scaffold could potentially be incorporated into novel PROTAC designs. nih.gov

Dual-Target or Multi-Target Inhibitors: Designing molecules to hit multiple disease-relevant targets simultaneously is a growing strategy. An isoquinoline derivative could be optimized to inhibit multiple kinases involved in a cancer signaling pathway or to combine cytotoxic and anti-inflammatory actions.

Novel Antiviral Agents: Isoquinoline alkaloids have been shown to interfere with multiple pathways crucial for viral replication. mdpi.com In silico studies have demonstrated that some isoquinolines have the potential to bind to key targets of viruses like SARS-CoV-2. mdpi.com

Unexplored Enzyme Targets: While kinases and topoisomerases are common targets, many other enzymes could be relevant. For instance, in silico screening identified 3,4-dihydroisoquinoline derivatives as potential inhibitors of leucine (B10760876) aminopeptidase, an enzyme implicated in cancer. mdpi.com Dihydrofolate reductase (DHFR) has also been identified as a target for some quinoline (B57606) derivatives in antimicrobial research. benthamdirect.com

The future of isoquinoline research lies in combining modern synthetic methods with advanced biological screening and computational design to unlock new therapeutic potential. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2,3-difluorobenzoyl)isoquinoline, and how do reaction conditions influence yield and purity?

- The synthesis of isoquinoline derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids or esters. For example, 2,3-difluorophenylboronic acid (CAS 121219-16-7) can serve as a precursor for introducing the difluorobenzoyl moiety . Reaction parameters like catalyst choice (e.g., Pd/C), solvent (e.g., decahydronaphthalene), and temperature must be optimized to avoid side reactions, such as over-oxidation or incomplete coupling . Yield and purity can be monitored via HPLC or LC-MS, with purification steps (e.g., column chromatography) critical for isolating the target compound.

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to confirm the structure of this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) for the isoquinoline core and fluorinated benzoyl group. Coupling constants (e.g., ) help identify ortho/para fluorine positions .

- FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-F (~1150 cm⁻¹) confirm the benzoyl and fluorine substituents .

- Mass Spectrometry : High-resolution MS (HRMS) provides the exact molecular ion ([M+H]+) and fragmentation patterns, distinguishing the compound from structural analogs .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Enzyme Inhibition : Screen against kinases (e.g., p38 MAP kinase) using fluorescence polarization assays, as structurally related difluorobenzoyl compounds show kinase inhibitory activity .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, with IC₅₀ values compared to controls like cisplatin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Substitution Patterns : Systematically vary substituents on the isoquinoline core (e.g., methyl, nitro, or halogens at positions 1, 3, or 6) and benzoyl group (e.g., replacing fluorine with chlorine or methoxy) .

- Fragment Merging : Use fragment-based drug design (FBDD) to merge bioactive fragments (e.g., combining a kinase-binding difluorophenyl group with a cytotoxic isoquinoline scaffold) .

- Data Analysis : Corrogate bioactivity data (e.g., IC₅₀, Ki) with computational models (e.g., molecular docking, QSAR) to identify critical pharmacophores .

Q. What crystallographic methods resolve contradictions in reported binding modes of this compound with biological targets?

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., p38 MAP kinase) to determine binding interactions. For example, fluorine atoms may form halogen bonds with backbone carbonyls or hydrophobic pockets .

- Electron Density Maps : Compare experimental data with docking simulations to validate or refine proposed binding poses, addressing discrepancies in earlier studies .

Q. How do in vitro and in vivo pharmacokinetic (PK) profiles of this compound differ, and what formulation strategies improve bioavailability?

- In Vitro : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers. Fluorine substituents may enhance metabolic resistance but reduce solubility .

- In Vivo : Use rodent models to measure half-life, clearance, and tissue distribution. Nanoformulations (e.g., liposomes) or prodrug strategies (e.g., esterification of the benzoyl group) can improve bioavailability .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches, and how are they addressed?

- HPLC-MS/MS : Detect and quantify byproducts (e.g., dehalogenated or dimerized species) with sensitivity down to 0.1% using selective ion monitoring (SIM) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways and establish stability protocols .

Methodological Notes

- Synthesis Optimization : Cross-coupling reactions require strict anhydrous conditions and inert atmospheres to prevent boronic acid decomposition .

- Data Validation : Always cross-reference spectral data with literature values for related isoquinoline derivatives (e.g., 4-fluoroisoquinoline, CAS 394-67-2) to confirm structural assignments .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly when using animal models for PK/PD studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.